molecular formula C32H34N2O8 B171584 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 153631-19-7

1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B171584
CAS No.: 153631-19-7
M. Wt: 574.6 g/mol
InChI Key: VFLOXJCZWDDILQ-NODMTMHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used extensively in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-oxygen, and a methyl group at the 5-position of the uridine base. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine . The reaction is monitored by thin-layer chromatography (TLC) to ensure complete protection. The next step involves the methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) . The final product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to confirm its identity and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is unique due to the presence of both the 2’-methyl and 5-methyl groups, which enhance its stability and functionality compared to other similar compounds. These modifications make it particularly valuable in applications requiring high stability and specificity, such as therapeutic oligonucleotides and molecular probes .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOXJCZWDDILQ-NODMTMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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